molecular formula C13H19NO3 B2426003 tert-Butyl 3-hydroxyphenethylcarbamate CAS No. 129150-68-1

tert-Butyl 3-hydroxyphenethylcarbamate

Cat. No.: B2426003
CAS No.: 129150-68-1
M. Wt: 237.299
InChI Key: OWIZBOBVXITREP-UHFFFAOYSA-N
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Description

“tert-Butyl 3-hydroxyphenethylcarbamate” is a chemical compound with the CAS Number: 129150-68-1 and a molecular weight of 237.3 . It is a solid substance stored in dry conditions at 2-8°C . The IUPAC name for this compound is tert-butyl (3-hydroxyphenethyl)carbamate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-7-10-5-4-6-11(15)9-10/h4-6,9,15H,7-8H2,1-3H3,(H,14,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid substance stored in dry conditions at 2-8°C . Its molecular weight is 237.3 . More specific physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Tert-Butyl 3-hydroxyphenethylcarbamate has been explored in the realm of synthesis and medicinal chemistry. For example, studies have delved into the creation of novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, showcasing their potential in antiarrhythmic and hypotensive applications. Specifically, certain compounds with tert-butyl groups demonstrated strong hypotensive action and notable antiarrhythmic activity (Chalina, Chakarova, & Staneva, 1998).

Organic Synthesis and Reactions

In the field of organic synthesis, this compound has been involved in reactions like the Diels-Alder reaction. This process is crucial in the synthesis of various organic compounds, expanding the utility of tert-butyl carbamates in chemical synthesis (Padwa, Brodney, & Lynch, 2003).

Photoredox Catalysis

Recent advancements have been made in photoredox catalysis using tert-butyl-based carbamates. For instance, the amination of o-hydroxyarylenaminones with tert-butyl carbamates has been explored, leading to the creation of 3-aminochromones. This method demonstrates the versatility of tert-butyl carbamates in photoredox-catalyzed reactions, enabling the synthesis of various organic structures (Wang et al., 2022).

Metabolism Studies

There have been studies on the metabolism of tert-butyl phenyl N-methylcarbamate in different species, including insects and mice. These studies help in understanding how such compounds are metabolized in various organisms, which is crucial for assessing their environmental impact and safety (Douch & Smith, 1971).

Environmental Chemistry and Toxicology

Research has also been conducted on the environmental behavior and toxicity of tert-butyl carbamates. For example, studies have compared the cytotoxicity of butylated hydroxytoluene and its methylcarbamate derivative, providing insights into their environmental impact and toxicity profiles (Nakagawa, Yaguchi, & Suzuki, 1994).

Analytical Chemistry

In analytical chemistry, methods have been developed for detecting and characterizing impurities in compounds containing tert-butyl carbamate groups. This is important for quality control in pharmaceuticals and other industries where purity is crucial (Puppala, Subbaiah, & Maheswaramma, 2022).

Safety and Hazards

The safety information for “tert-Butyl 3-hydroxyphenethylcarbamate” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for “tert-Butyl 3-hydroxyphenethylcarbamate” were not found in the retrieved data, related compounds have been studied for various applications. For instance, tert-butyl N-hydroxycarbamate has been used in the generation of t-Boc–N=O for use as a Diels Alder dienophile . This suggests that “this compound” and similar compounds could have potential applications in organic synthesis and other areas of chemistry.

Properties

IUPAC Name

tert-butyl N-[2-(3-hydroxyphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-7-10-5-4-6-11(15)9-10/h4-6,9,15H,7-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIZBOBVXITREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1 g of Pd/C 10% was added to a solution of 13 g (0.039 mol) of [2-(3-benzyloxy-phenyl)-ethyl]-carbamic acid tert-butyl ester in 100 ml of ethanol. The mixture was hydrogenated at 40 psi overnight. The catalyst was filtered off and washed with ethanol. The solvent was removed under vacuum and 9.4 g of the title compound were obtained as a colourless oil in quantitative yield.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of Intermediate 54 (1.4 g, 4.37 mmol) in methanol (50 mL) was added palladium on charcoal (10%, 0.143 g). The reaction mixture was hydrogenated under a balloon pressure at room temperature overnight. The catalyst was filtered through Celite® and the solvent removed under reduced pressure to give the title compound as a solid, which was used in the next step without further purification. MS (M+): 238.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.143 g
Type
catalyst
Reaction Step One

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